3-(4-Fluorofenil)-4-oxo-3,4-dihidro-1-ftalazina carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

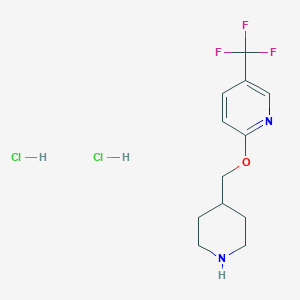

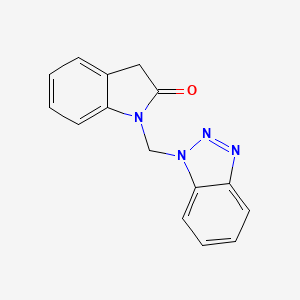

3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a phthalazine ring system substituted with a 4-fluorophenyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

Inhibición de la tirosinasa

3-(4-Fluorofenil)-4-oxo-3,4-dihidro-1-ftalazina carboxamida: se ha investigado por su potencial como inhibidor de la tirosinasa. La tirosinasa (TYR) es una enzima que contiene cobre involucrada en la producción de melanina. Inhibir la actividad de la tirosinasa es relevante para aplicaciones farmacéuticas y cosméticas. Los investigadores han explorado la incorporación del fragmento 3-cloro-4-fluorofenilo en distintos quimiotipos para mejorar la actividad inhibitoria contra la tirosinasa. El análisis de acoplamiento sugiere que los compuestos que contienen este fragmento exhiben una mayor potencia en comparación con los compuestos de referencia .

Propiedades anticorrosivas

Un análogo de piridazinona sintetizado, específicamente 4-bencil-2-(3-(4-fluorofenil)-2-oxopropil)-6-fenilpiridazin-3(2H)-ona (BOPP), se ha evaluado por sus características anticorrosivas en acero al carbono en un medio de 1-M HCl. El compuesto demostró efectos prometedores en la protección contra la corrosión, lo que lo hace relevante para aplicaciones de ciencia e ingeniería de materiales .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to a range of downstream effects . For example, indole derivatives can affect the pathways involved in inflammation, cancer, and viral infections .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-absorbed in the body .

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Similar compounds have been shown to be stable under various conditions and their action can be influenced by factors such as ph and temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phthalic anhydride.

Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 4-(4-fluorophenyl)-3,4-dihydrophthalazin-1-one.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with ammonia or an amine derivative to yield the final product, 3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O2/c16-9-5-7-10(8-6-9)19-15(21)12-4-2-1-3-11(12)13(18-19)14(17)20/h1-8H,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJUILFEJRTJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)

![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)

![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)

![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2362787.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2362792.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)